molecular formula C12H19ClN2 B3807928 {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride

{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride

Cat. No.: B3807928
M. Wt: 226.74 g/mol
InChI Key: ILCHDSJEZRRETO-UHFFFAOYSA-N
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Description

{[1-(4-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride is a pyrrolidine-derived amine salt characterized by a 4-methylphenyl substituent at the pyrrolidine ring’s nitrogen and a methylamine group at the 3-position. Its molecular structure combines aromatic and aliphatic components, making it a versatile intermediate in medicinal chemistry and agrochemical research. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14;/h2-5,11H,6-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCHDSJEZRRETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677608
Record name 1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017428-21-5
Record name 1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12H19ClN2
  • Molecular Weight : 226.75 g/mol
  • CAS Number : Not specified in the sources but associated with related compounds.

Psychostimulant Activity

Research indicates that compounds similar to {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride exhibit psychostimulant properties. A study highlighted that analogs of this compound can act as potent inhibitors of dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating disorders like ADHD and narcolepsy. Specifically, one study reported a Ki value of 21.4 nM for DAT inhibition, indicating a strong binding affinity compared to cocaine, which serves as a benchmark for stimulant activity .

Analgesic Properties

There is emerging evidence that pyrrolidine derivatives may possess analgesic properties. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance pain relief efficacy while minimizing side effects typically associated with opioid analgesics .

Antidepressant Effects

Some studies have explored the potential antidepressant effects of pyrrolidine derivatives. The mechanism of action is thought to involve modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .

Table 1: Summary of Research Findings on Pyrrolidine Derivatives

Study ReferenceCompoundActivityKi (nM)IC50 (nM)Notes
Pyrovalerone (analog)DAT Inhibition21.452More potent than cocaine
4-MPHPNET Inhibition19528.3Selective against SERT
Various analogsAnalgesic Effects--Potential for pain management

Structural Insights

The structural configuration of this compound plays a critical role in its biological activity. The presence of the 4-methylphenyl group is significant for enhancing lipophilicity, which influences the compound's ability to cross the blood-brain barrier and interact with central nervous system receptors .

Mechanism of Action

The mechanism of action of {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride with key analogs, focusing on structural features, biological activity, and research applications.

Structural Analogs with Modified Aromatic Substituents

Compound Name Substituents Key Differences Research Findings
[1-(3-Methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride 3-Methylphenyl group Positional isomer of the target compound; dihydrochloride salt form Available from 4 suppliers, suggesting broader commercial interest. No direct bioactivity data reported .
[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride 4-Fluorophenyl group Replaces pyrrolidine with pyrazole core; fluorine enhances electronegativity Used in kinase inhibitor studies. Fluorine substitution improves metabolic stability compared to methyl groups .
[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl}amine derivatives 4-Methoxyphenyl group Methoxy group increases polarity and hydrogen-bonding capacity Demonstrated herbicidal activity via CESA protein interaction in plant cellulose biosynthesis studies .

Pyrrolidine/Piperidine-Based Amine Derivatives

Compound Name Core Structure Key Differences Research Findings
1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride Piperidine core Piperidine replaces pyrrolidine; methoxybenzyl group enhances lipophilicity Explored as a serotonin receptor modulator. Molecular weight: 270.80 g/mol; CAS 1353980-07-0 .
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride Pyrazole-pyrrolidine hybrid Pyrazole ring introduces aromaticity and π-π stacking potential Applied in material science for ligand design; purity ≥95% .

Therapeutic Agents with Shared Motifs

Compound Name Structure Key Differences Clinical Relevance
Pexidartinib hydrochloride Pyrrolo[2,3-b]pyridine core Complex heterocyclic system with trifluoromethylpyridine FDA-approved for tenosynovial giant cell tumor (TGCT). Targets CSF1R kinase .
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride Pyrazolopyridine core Rigid bicyclic structure enhances target selectivity Used in preclinical studies for CNS disorders; purity ≥95% .

Biological Activity

Introduction

{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride is a synthetic compound belonging to the class of amines, characterized by a pyrrolidine ring and a 4-methylphenyl group. Its unique structure suggests potential biological activity, particularly in the context of neuropharmacology and psychoactive substances. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Synthesis

The compound can be synthesized through several organic chemistry methods that involve specific precursors. The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures may modulate neurotransmitter levels, particularly dopamine and norepinephrine, making them potential candidates for treating neurological disorders.

Key Mechanisms

  • Dopamine Transporter Inhibition : Analogous compounds have been shown to inhibit dopamine reuptake, which is critical for conditions like depression and ADHD.
  • Serotonin Receptor Modulation : Some derivatives may also interact with serotonin receptors, contributing to their psychoactive effects.

Case Studies and Research Findings

  • Psychoactive Effects : Research indicates that derivatives of this compound exhibit significant psychoactive properties, making them relevant in the study of new psychoactive substances (NPS). A study characterized several related compounds through X-ray crystallography, confirming their structural integrity and potential biological effects .
  • Neuropharmacological Studies : A family of analogs was evaluated for their ability to inhibit dopamine transporter (DAT) activity. The lead compound demonstrated selective inhibition with an IC50 value of 16.3 nM for DAT . This suggests strong potential for use in treating disorders related to dopamine dysregulation.
  • Antimicrobial Activity : While primarily focused on neuropharmacology, some studies have also screened related compounds for antimicrobial activity against various bacterial strains, showing promising results .

Comparative Biological Activity Table

CompoundIC50 (nM)TargetActivity Type
This compound16.3Dopamine Transporter (DAT)Inhibitor
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one18.1Dopamine Transporter (DAT)Inhibitor
Pyrovalerone11.5Dopamine Transporter (DAT)Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.